molecular formula C13H17ClN2O4S B2378794 2-Chloro-N-[4-[2-(hydroxymethyl)pyrrolidin-1-yl]sulfonylphenyl]acetamide CAS No. 2411276-54-3

2-Chloro-N-[4-[2-(hydroxymethyl)pyrrolidin-1-yl]sulfonylphenyl]acetamide

Cat. No. B2378794
CAS RN: 2411276-54-3
M. Wt: 332.8
InChI Key: RZMFFNDJQHADJW-UHFFFAOYSA-N
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Description

“2-Chloro-N-[4-[2-(hydroxymethyl)pyrrolidin-1-yl]sulfonylphenyl]acetamide” is an organic building block. It is an important raw material and intermediate used in Organic Synthesis, Pharmaceuticals, and Agrochemicals . It is a derivative of chloroacetamide .


Synthesis Analysis

One of the methods reported for its synthesis is by the reaction of 2-chloracetamide with formaldehyde . It has been reported to be a formaldehyde releaser .


Molecular Structure Analysis

The molecular formula of this compound is C3H6ClNO2 . The molecular weight is 123.54 .


Chemical Reactions Analysis

As a N-hydroxymethyl derivative of chloroacetamide, it can be used as a reagent in the synthesis of other compounds .


Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It is very soluble in water . The melting point ranges from 100.0 to 104.0 °C .

Safety and Hazards

This compound may cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if eye irritation persists or skin irritation occurs .

properties

IUPAC Name

2-chloro-N-[4-[2-(hydroxymethyl)pyrrolidin-1-yl]sulfonylphenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O4S/c14-8-13(18)15-10-3-5-12(6-4-10)21(19,20)16-7-1-2-11(16)9-17/h3-6,11,17H,1-2,7-9H2,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZMFFNDJQHADJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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